molecular formula C22H25NO2 B4992840 ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate

ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate

Cat. No.: B4992840
M. Wt: 335.4 g/mol
InChI Key: QPOBKYQGPFBMLJ-UHFFFAOYSA-N
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Description

Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an ethyl ester group and a fluorenylmethyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The fluorenylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Comparison: Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate is unique due to the presence of the fluorenylmethyl group, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit enhanced stability and specific interactions with molecular targets .

Properties

IUPAC Name

ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-25-22(24)21-9-5-6-12-23(21)15-16-10-11-20-18(13-16)14-17-7-3-4-8-19(17)20/h3-4,7-8,10-11,13,21H,2,5-6,9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOBKYQGPFBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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